molecular formula C13H15NO5 B10767241 methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate

methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate

Cat. No.: B10767241
M. Wt: 265.26 g/mol
InChI Key: WFBBISJLIGYSGF-UHFFFAOYSA-N
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Description

Methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methyl ester group and a dihydroxyphenyl moiety, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate typically involves the reaction of caffeic acid with methanol under acidic conditions. Common catalysts used in this reaction include sulfuric acid and hydrogen chloride. The reaction proceeds through esterification, resulting in the formation of the desired methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Distillation and crystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and various substituted phenolic compounds .

Scientific Research Applications

Methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate stands out due to its dual functionality as both an antioxidant and an anti-inflammatory agent. Its ability to inhibit specific cytokines and pathways makes it a valuable compound for therapeutic research .

Properties

IUPAC Name

methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBBISJLIGYSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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